4-(3-Fluorophenyl)butan-2-one
Description
4-(3-Fluorophenyl)butan-2-one (CAS: 3506-77-2) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO and a molar mass of 166.19 g/mol. It is characterized by a fluorine atom at the meta position of the phenyl ring attached to a butan-2-one backbone. Key physicochemical properties include a density of 1.061 g/cm³ and a boiling point of 66–69°C at 0.3 Torr . This compound is primarily utilized in research settings and is classified as an irritant, requiring careful handling .
Properties
IUPAC Name |
4-(3-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPPMHOPRAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291979 | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-77-2 | |
| Record name | 3506-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-fluorophenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4F+CH3CH2COClAlCl3C6H4FCOCH2CH3
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Major Products
Oxidation: 4-(3-Fluorophenyl)butanoic acid.
Reduction: 4-(3-Fluorophenyl)butan-2-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)butan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Fluorophenyl)butan-2-one with structurally analogous phenyl-substituted butan-2-one derivatives, emphasizing substituent effects, applications, and safety profiles:
Structural and Functional Insights
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) enhance the ketone’s electrophilicity, making these compounds reactive in nucleophilic additions or condensations. For example, this compound’s fluorine atom increases its stability in acidic conditions compared to hydroxyl or methoxy analogs . Electron-donating groups (e.g., -OCH₃, -OH) reduce electrophilicity but improve solubility. 4-(4-Methoxyphenyl)butan-2-one is utilized in melanogenesis inhibition due to its ability to penetrate lipid membranes .
Biological Activity
Overview
4-(3-Fluorophenyl)butan-2-one is an organic compound characterized by its ketone functional group and the presence of a fluorine atom on the phenyl ring. Its molecular formula is C10H11FO, and it is synthesized primarily through Friedel-Crafts acylation reactions. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ketone group allows for hydrogen bonding, which can enhance binding affinity and stability. The fluorine atom in the meta position may influence the compound's reactivity and interaction profile compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like effects : Studies have shown that analogs of this compound can act as selective kappa opioid receptor antagonists, which are linked to mood regulation .
- Antipsychotic potential : Compounds related to this compound have been explored for their potential as atypical antipsychotics, showing promising results in receptor binding assays .
- Enzyme inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in biochemical research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)butan-2-one | Fluorine at para position | Similar receptor interactions; less potent than meta variant |
| 4-(3-Chlorophenyl)butan-2-one | Chlorine instead of fluorine | Different binding profile; potential for varied activity |
| 4-(3-Methylphenyl)butan-2-one | Methyl group instead of fluorine | Reduced activity compared to fluorinated analogs |
Case Studies and Research Findings
- Kappa Opioid Receptor Antagonism : A study identified that certain derivatives of this compound exhibited strong antagonistic effects on kappa opioid receptors, which are implicated in pain modulation and mood disorders .
- Antipsychotic Properties : Research into butyrophenone analogs revealed that modifications to the 4-position could yield compounds with significant antipsychotic properties, emphasizing the importance of structural variations in therapeutic efficacy .
- Enzymatic Interactions : Investigations into the compound's enzymatic interactions highlighted its role in inhibiting specific metabolic enzymes, suggesting potential applications in drug development aimed at metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
